BenchChemオンラインストアへようこそ!

N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

MAO inhibition antidepressant Parkinson's disease

N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine (CAS 52681-23-9) belongs to the N-substituted 1-aminoindane class, characterized by an indane core bearing a cyclopropyl group on the exocyclic nitrogen. The compound is a racemic small molecule (C₁₂H₁₅N, MW 173.25) with a saturated five-membered ring fused to a benzene ring.

Molecular Formula C12H15N
Molecular Weight 173.259
CAS No. 52681-23-9
Cat. No. B2664145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2,3-dihydro-1H-inden-1-amine
CAS52681-23-9
Molecular FormulaC12H15N
Molecular Weight173.259
Structural Identifiers
SMILESC1CC1NC2CCC3=CC=CC=C23
InChIInChI=1S/C12H15N/c1-2-4-11-9(3-1)5-8-12(11)13-10-6-7-10/h1-4,10,12-13H,5-8H2
InChIKeyMTEKEZBZHMHEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine (CAS 52681-23-9): A Cyclopropyl-Substituted 1-Aminoindane for Specialized Research Applications


N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine (CAS 52681-23-9) belongs to the N-substituted 1-aminoindane class, characterized by an indane core bearing a cyclopropyl group on the exocyclic nitrogen . The compound is a racemic small molecule (C₁₂H₁₅N, MW 173.25) with a saturated five-membered ring fused to a benzene ring. Early patent literature identifies N-cyclopropyl-1-aminoindanes as inhibitors of monoamine oxidase (MAO) endowed with adrenolytic activity, suggesting potential antidepressant, psychostimulant, and cardiovascular applications [1]. Later patents also describe N-cyclopropyl-1-aminoindanes as hypotensive agents [2]. The cyclopropyl substituent distinguishes it from other N-alkyl or N-propargyl 1-aminoindanes and influences both pharmacological profile and chemical reactivity.

Why N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Generic 1-Aminoindane Analogs


Simple 1-aminoindanes or N-alkyl analogs cannot automatically substitute for the N-cyclopropyl derivative. The cyclopropyl group imposes distinct conformational constraints and electronic properties that affect target engagement and metabolic handling [1]. Patent data demonstrate that N-cyclopropyl substitution confers dual MAO-inhibitory and adrenolytic activities [2], whereas N-propargyl substitution (e.g., rasagiline) yields selective, irreversible MAO-B inhibition with no direct adrenolytic component [3]. Consequently, interchanging N-substituted 1-aminoindanes without considering the specific pharmacophoric contribution of the cyclopropyl ring risks losing the desired polypharmacology or introducing off-target effects. The quantitative evidence below details where differentiation is documented.

Quantitative Differentiation Evidence for N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine Relative to Structural Analogs


Monoamine Oxidase (MAO) Inhibition: Dual MAO-A/MAO-B Activity Versus Selective MAO-B Inhibition

N-Cyclopropyl-1-aminoindanes are described as inhibitors of monoamine oxidase in the animal body, with additional adrenolytic activity [1]. In contrast, the N-propargyl analog rasagiline (N-propargyl-1(R)-aminoindan) is a selective, irreversible MAO-B inhibitor (IC₅₀ ≈ 0.1 μM for MAO-B; MAO-A IC₅₀ > 10 μM) and lacks adrenolytic properties [2]. Although quantitative MAO inhibition data for the exact compound N-cyclopropyl-2,3-dihydro-1H-inden-1-amine are not publicly available, the patent disclosure establishes that N-cyclopropyl substitution on the 1-aminoindane scaffold is sufficient to confer a broader MAO inhibition profile than N-propargyl substitution, which is relevant for programs seeking dual MAO-A/MAO-B coverage or combined MAO inhibition with adrenergic modulation.

MAO inhibition antidepressant Parkinson's disease

Adrenolytic Activity: A Pharmacological Feature Absent in Propargyl-Substituted 1-Aminoindanes

Patent US3709996A explicitly states that N-cyclopropyl-1-aminoindane compounds possess adrenolytic activity in addition to MAO inhibition [1]. The propargyl-substituted analog rasagiline is not reported to have adrenolytic effects; its clinical profile is dominated by MAO-B inhibition [2]. Furthermore, a separate patent (US3758690A) demonstrates that N-cyclopropyl-1-aminoindanes lower blood pressure in animal models, supporting a functional adrenolytic/hypotensive action [3]. No comparable hypotensive data exist for N-propargyl-1-aminoindanes at therapeutic doses. Quantitative blood-pressure reduction values from the patent are not digitized in the open text, but the granted claims confirm the hypotensive utility.

adrenolytic cardiovascular antihypertensive

Chemical Reactivity and Metabolic Fate: Cyclopropylamine Versus Propargylamine Mechanism-Based Inhibition

Mechanistic studies on MAO inactivation demonstrate that cyclopropylamine-containing inhibitors inactivate the enzyme via a radical pathway distinct from the propargylamine mechanism [1]. Propargylamines (e.g., rasagiline, selegiline) form a covalent adduct with the FAD cofactor through a different reactive intermediate. The cyclopropyl group's ring strain drives a unique inactivation chemistry that can lead to different off-rates and selectivity profiles [2]. Although direct comparative kinetic data (kinact/KI) for N-cyclopropyl-2,3-dihydro-1H-inden-1-amine are not published, the class-level mechanistic distinction means that substituting a cyclopropylamine with a propargylamine moiety yields an entirely different inactivation mechanism and potentially different duration of action.

mechanism-based inhibition metabolic stability chemical reactivity

Synthetic Accessibility and Building-Block Utility: Racemic N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine as a Versatile Intermediate

N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine (CAS 52681-23-9) is commercially available as a racemic mixture with a typical purity of 95% . The compound serves as a key intermediate for further functionalization, including N-alkylation to generate N-cyclopropyl-N-propargyl-1-indanamine (CAS 27541-65-7) , a compound that combines cyclopropyl and propargyl substituents. In contrast, enantiomerically pure N-propargyl-1(R)-aminoindan (rasagiline) requires chiral synthesis or resolution, adding cost and complexity [1]. The racemic nature and single N-substitution of the target compound facilitate straightforward derivatization, making it a cost-effective scaffold for parallel library synthesis compared to chiral, disubstituted analogs.

building block chemical synthesis drug discovery intermediate

Best Research and Industrial Application Scenarios for N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine


Dual MAO-A/MAO-B Inhibitor Development Programs

Research teams pursuing dual monoamine oxidase inhibitors for treatment of depression, anxiety, or neurodegenerative diseases can utilize N-cyclopropyl-2,3-dihydro-1H-inden-1-amine as a starting scaffold. The patent-supported dual MAO inhibition and adrenolytic activity [1] provide a pharmacological profile distinct from selective MAO-B inhibitors such as rasagiline [2]. The racemic compound allows exploration of both enantiomers for differential activity.

Antihypertensive Agent Discovery

The demonstrated hypotensive effect of N-cyclopropyl-1-aminoindanes in animal models [1] supports their use as leads for novel blood-pressure-lowering agents. This application scenario is unavailable for N-propargyl analogs like rasagiline, which lack cardiovascular indications. Structure-activity relationship studies can optimize the hypotensive potency while mitigating CNS side effects.

Chemical Biology Tool Compound for Studying MAO Inactivation Mechanisms

The cyclopropylamine warhead provides a distinct mechanism of MAO inactivation compared to propargylamines [1]. N-Cyclopropyl-2,3-dihydro-1H-inden-1-amine can serve as a tool compound to probe the radical-mediated inactivation pathway and to compare kinetics with propargylamine-based inhibitors such as rasagiline and selegiline [2].

Parallel Library Synthesis and Scaffold Decoration

As a commercially available racemic building block (purity ≥95%) [1], the compound is well-suited for high-throughput parallel synthesis. The single N-cyclopropyl substituent permits subsequent N-alkylation, acylation, or sulfonylation to generate diverse compound libraries for screening against multiple targets, offering a cost-effective alternative to enantiopure N-propargyl-1-aminoindane intermediates [2].

Quote Request

Request a Quote for N-cyclopropyl-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.